Mdl 100240

Beschreibung

Herstellungsmethoden

Die Synthese von MDL-100240 umfasst mehrere Schritte. Der Prozess beginnt mit der Reaktion von 3,4-Dihydro-2H-pyran mit Kaliumcyanid, Salzsäure und Essigsäure, gefolgt von der Behandlung mit Ammoniumcarbonat, um Hydantoin zu erhalten. Diese Verbindung wird dann mit Lithiumhydroxid hydrolysiert, um das racemische Lithiumsalz zu erhalten, das weiter mit Methyltrifluoracetaat und Lithiumcarbonat behandelt wird, um das optisch reine Enantiomer zu erhalten. Das Enantiomer wird mit Trimethylorthoformiat und Salzsäure in seinen entsprechenden Methylester umgewandelt. Der Ester wird dann mit N-Phthaloyl-L-Phenylalaninsäurechlorid gekoppelt, um das alpha-Amino-omega-Hydroxyhexansäurederivat zu erhalten. Dieses Derivat wird unter Swern-Bedingungen oxidiert und cyclisiert, um das Tetrahydropyridinderivat zu liefern. Die letzten Schritte umfassen die gleichzeitige Cyclisierung und Esterhydrolyse, die Entfernung der Phthaloyl-Gruppierung und die Kupplung mit (S)-3-Phenyl-2-Acetoxypropionsäure, um das Endprodukt zu erhalten.

Eigenschaften

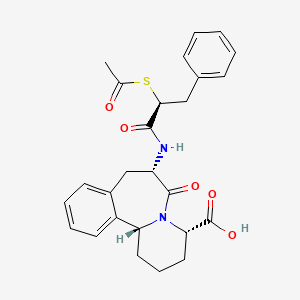

IUPAC Name |

(4S,7S,12bR)-7-[[(2S)-2-acetylsulfanyl-3-phenylpropanoyl]amino]-6-oxo-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O5S/c1-16(29)34-23(14-17-8-3-2-4-9-17)24(30)27-20-15-18-10-5-6-11-19(18)21-12-7-13-22(26(32)33)28(21)25(20)31/h2-6,8-11,20-23H,7,12-15H2,1H3,(H,27,30)(H,32,33)/t20-,21+,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEZUMPHACQOGT-BJESRGMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC(CC1=CC=CC=C1)C(=O)NC2CC3=CC=CC=C3C4CCCC(N4C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)S[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]2CC3=CC=CC=C3[C@H]4CCC[C@H](N4C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00931603 | |

| Record name | 7-{[2-(Acetylsulfanyl)-1-hydroxy-3-phenylpropylidene]amino}-6-oxo-1,2,3,4,6,7,8,12b-octahydropyrido[2,1-a][2]benzazepine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00931603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142695-08-7 | |

| Record name | Mdl 100240 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142695087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-{[2-(Acetylsulfanyl)-1-hydroxy-3-phenylpropylidene]amino}-6-oxo-1,2,3,4,6,7,8,12b-octahydropyrido[2,1-a][2]benzazepine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00931603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | M-100240 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K57643Y3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

The synthesis of MDL-100240 involves multiple steps. The process begins with the reaction of 3,4-dihydro-2H-pyran with potassium cyanide, hydrochloric acid, and acetic acid, followed by treatment with ammonium carbonate to provide hydantoin. This compound is then hydrolyzed with lithium hydroxide to give the racemic lithium salt, which is further treated with methyl trifluoroacetate and lithium carbonate to obtain the optically pure enantiomer. The enantiomer is converted into its corresponding methyl ester using trimethyl orthoformate and hydrochloric acid. The ester is then coupled with N-phthaloyl-L-phenylalanine acid chloride to provide the alpha-amino-omega-hydroxyhexanoic acid derivative. This derivative undergoes oxidation under Swern conditions and cyclization to furnish the tetrahydropyridine derivative. The final steps involve simultaneous cyclization and ester hydrolysis, removal of the phthaloyl moiety, and coupling with (S)-3-phenyl-2-acetoxypropionic acid to give the final product .

Analyse Chemischer Reaktionen

MDL-100240 durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Lithiumhydroxid, Methyltrifluoracetaat, Trimethylorthoformiat und Salzsäure. Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören das racemische Lithiumsalz, das optisch reine Enantiomer, der Methylester und das alpha-Amino-omega-Hydroxyhexansäurederivat .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

MDL-100240 entfaltet seine Wirkungen, indem es sowohl das Angiotensin-Converting-Enzym als auch die neutrale Endopeptidase hemmt. Diese doppelte Hemmung führt zu einer Abnahme der Produktion von Angiotensin II, einem starken Vasokonstriktor, und einer Erhöhung der Spiegel des atrialen natriuretischen Peptids, das die Vasodilatation und Natriurese fördert. Die Verbindung verstärkt auch die Wirkungen von Bradykinin, einem Peptid, das die Blutgefäße erweitert.

Wirkmechanismus

MDL-100240 exerts its effects by inhibiting both angiotensin-converting enzyme and neutral endopeptidase. This dual inhibition leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, and an increase in the levels of atrial natriuretic peptide, which promotes vasodilation and natriuresis. The compound also enhances the effects of bradykinin, a peptide that causes blood vessels to dilate .

Vergleich Mit ähnlichen Verbindungen

MDL-100240 ist einzigartig in seiner doppelten Hemmung von Angiotensin-Converting-Enzym und neutraler Endopeptidase. Ähnliche Verbindungen umfassen MDL-100173, ein potenter kompetitiver Inhibitor beider Enzyme, und Ramipril, ein Angiotensin-Converting-Enzym-Inhibitor. Im Gegensatz zu MDL-100240 hemmt Ramipril die neutrale Endopeptidase nicht und bietet daher möglicherweise nicht das gleiche Maß an Wirksamkeit bei der Senkung des Blutdrucks und der Umkehrung von Herz-Kreislauf-Schäden .

Biologische Aktivität

Overview of Unii-0K57643Y3A

Unii-0K57643Y3A is identified as Melatonin , a hormone primarily produced by the pineal gland. Melatonin plays a crucial role in regulating sleep-wake cycles and circadian rhythms. Its biological activity is mediated through specific receptors, predominantly MT1 and MT2, which are G-protein coupled receptors (GPCRs) found in various tissues throughout the body.

Receptor Binding

Melatonin binds to its receptors (MT1 and MT2), leading to various intracellular signaling cascades:

- MT1 Activation : Inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels, which affects downstream signaling pathways.

- MT2 Activation : Similar to MT1, it also inhibits adenylyl cyclase but has distinct effects on cellular functions and signaling pathways.

Biochemical Pathways

Melatonin influences several biochemical pathways:

- Antioxidant Activity : Melatonin has potent antioxidant properties, scavenging free radicals and enhancing the body's antioxidant defenses.

- Regulation of Hormones : It modulates the secretion of various hormones, including cortisol and reproductive hormones.

Pharmacokinetics

Melatonin exhibits variable pharmacokinetics:

- Absorption : Following oral administration, melatonin reaches peak plasma concentration (Tmax) within approximately 50 minutes.

- Half-Life : The elimination half-life (T1/2) ranges around 45 minutes, indicating rapid clearance from the body.

Sleep Regulation

Melatonin is widely recognized for its role in promoting sleep:

- It helps regulate sleep onset and duration, particularly in individuals with sleep disorders or altered circadian rhythms.

Cellular Effects

Research indicates that melatonin affects various cell types:

- It influences cell proliferation, apoptosis, and immune responses, showcasing its potential therapeutic applications in cancer and autoimmune diseases.

Clinical Applications

Several studies have investigated melatonin's efficacy in various clinical settings:

- Insomnia Treatment : Melatonin supplementation has been shown to improve sleep quality and reduce sleep latency in patients with insomnia.

- Circadian Rhythm Disorders : Melatonin is effective in managing conditions like jet lag and shift work sleep disorder.

Animal Models

Research using animal models has revealed diverse effects of melatonin:

- High doses have been studied for their potential neuroprotective effects in models of neurodegenerative diseases.

Summary Table of Biological Activities

| Biological Activity | Description | Evidence Source |

|---|---|---|

| Sleep Regulation | Promotes sleep onset and improves quality | Clinical trials |

| Antioxidant Effects | Scavenges free radicals and enhances antioxidant defenses | Laboratory studies |

| Hormonal Regulation | Modulates secretion of cortisol and reproductive hormones | Endocrine studies |

| Neuroprotection | Potential protective effects in neurodegenerative diseases | Animal model research |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.